molecular formula C7H8N2S B1370967 3-Amino-2-cyano-5-ethylthiophene CAS No. 1017789-16-0

3-Amino-2-cyano-5-ethylthiophene

Cat. No.: B1370967
CAS No.: 1017789-16-0
M. Wt: 152.22 g/mol
InChI Key: PQXPICLTROUJKX-UHFFFAOYSA-N
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Description

3-Amino-2-cyano-5-ethylthiophene is a heterocyclic compound with the molecular formula C7H8N2S. It features a thiophene ring substituted with an amino group at the 3-position, a cyano group at the 2-position, and an ethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-cyano-5-ethylthiophene can be achieved through several methods, with the Gewald reaction being one of the most prominent. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-cyano-5-ethylthiophene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products:

Scientific Research Applications

3-Amino-2-cyano-5-ethylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-cyano-5-ethylthiophene largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Amino-2-cyano-5-methylthiophene
  • 3-Amino-2-cyano-5-propylthiophene
  • 3-Amino-2-cyano-5-butylthiophene

Comparison: 3-Amino-2-cyano-5-ethylthiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. For instance, the ethyl group at the 5-position may confer different steric and electronic effects compared to methyl or propyl groups, potentially affecting the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

3-amino-5-ethylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-5-3-6(9)7(4-8)10-5/h3H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXPICLTROUJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-cyano-5-ethylthiophene
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3-Amino-2-cyano-5-ethylthiophene
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Reactant of Route 4
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Reactant of Route 5
3-Amino-2-cyano-5-ethylthiophene
Reactant of Route 6
Reactant of Route 6
3-Amino-2-cyano-5-ethylthiophene

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